8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

描述

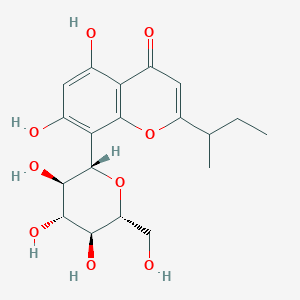

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a chromone glycoside identified in Hypericum japonicum Thunb., a plant traditionally used in Chinese medicine for treating infectious hepatitis . The compound features a chromone backbone substituted with hydroxyl groups at positions 5 and 7, a 1-methylpropyl group at position 2, and a glucose moiety at position 8 (Figure 1). Its molecular formula is C₁₉H₂₄O₉, with a molecular weight of 382.36 g/mol and CAS number 188818-27-1 .

属性

IUPAC Name |

2-butan-2-yl-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O9/c1-3-7(2)11-5-10(23)13-8(21)4-9(22)14(18(13)27-11)19-17(26)16(25)15(24)12(6-20)28-19/h4-5,7,12,15-17,19-22,24-26H,3,6H2,1-2H3/t7?,12-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFFFXIOYCKIEP-MCSKSXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone typically follows a multi-step approach:

- Starting Materials: Commercially available aldehydes and chromone derivatives.

- Key Reactions: Base-catalyzed Claisen–Schmidt aldol condensation to form chalcone intermediates, followed by cyclization to flavanones or chromones.

- Glycosylation: Introduction of the glucosyl moiety at position 8 through C-glycosylation or O-glycosylation strategies.

- Oxidation and Deprotection: Iodine-promoted oxidation and acid-catalyzed deprotection to yield the final glucosylchromone product.

This general route is supported by preparative high-performance liquid chromatography (HPLC) purification and thorough characterization by LCMS, NMR, and HRMS techniques.

Claisen–Schmidt Aldol Condensation and Chalcone Formation

- The initial step involves the base-catalyzed aldol condensation of a suitably substituted acetophenone with an aldehyde to generate chalcone intermediates in high yields (63–95%).

- These chalcones exist in equilibrium with flavanones (cyclic isomers), which can be isolated selectively depending on the aldehyde used.

- For example, reaction with cyclobutylcarboxaldehyde favors flavanone formation, which is isolated as the single product.

Glycosylation Methodologies

- The glucosylation at the 8-position of the chromone core is achieved using protected glucosyl donors, such as perbenzylated glucosyl groups.

- A notable method involves reacting dibenzylated acetophloroglucinol derivatized with a perbenzylglucosyl group with sodium hydride in ethyl formate at 0 °C, followed by acid-mediated dehydration under reflux. This yields perbenzylglucosylchromone in excellent yield (84%).

- Subsequent deprotection with boron trichloride (BCl3) in dichloromethane at low temperature affords the target 8-glucosylated chromone in good yields.

Oxidation and Deprotection

- Chalcones and flavanones undergo iodine-promoted oxidation in pyridine, followed by p-toluenesulfonic acid (p-TsOH) catalyzed deprotection under reflux conditions.

- This step removes protecting groups and facilitates the formation of the chromone core with the glucosyl substituent intact.

- The reaction times vary from 2 to 24 hours depending on substrate and conditions.

- Purification is typically achieved by preparative HPLC or flash chromatography.

Reaction Conditions and Yields Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldol condensation | Base-catalyzed, room temp or reflux | 63–95 | High yields of chalcone intermediates |

| Glycosylation | Sodium hydride, ethyl formate, 0 °C | 84 | Using perbenzylated glucosyl donor |

| Dehydration | Acidic medium, reflux | - | Converts intermediate to glucosylchromone |

| Deprotection (BCl3) | BCl3 in dichloromethane, low temperature | Good yield | Removes benzyl protecting groups |

| Oxidation | Iodine in pyridine, reflux | 38–95 | Promotes chromone formation |

| Final purification | Preparative HPLC or flash chromatography | - | Ensures ≥95% purity |

Characterization and Purity

- The final compound exhibits a melting point around 201.2–202.9 °C.

- LCMS retention time (RT) is approximately 0.51–0.52 min with expected molecular ion peaks confirming molecular weight.

- ^1H NMR spectra show characteristic signals for the chromone and glucosyl protons, including meta-coupled aromatic protons and aliphatic side chains.

- High-resolution mass spectrometry (HRMS) confirms molecular formula C19H24O9 with protonated molecular ion peaks.

Challenges and Considerations

- Some glucosylated flavones/chromones are difficult to obtain due to high intermediate reactivity or extreme hydrophilicity, complicating purification even by reverse-phase HPLC.

- Alternative synthetic routes or modified protecting groups may be necessary for such challenging derivatives.

- The choice of protecting groups and deprotection conditions critically affects yield and purity.

化学反应分析

Types of Reactions: 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the parent compound.

科学研究应用

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a phenol product that can be isolated from Polygonum jucundum herbs . It is also a naturally occurring chromone glycoside . Chromone glycosides have demonstrated significant biological activities, including antiviral, anti-inflammatory, and antitumor properties, suggesting their potential as drug leads .

Basic Information

Biosynthesis of Chromones

Chromones are biosynthesized through the acetic acid pathway via the condensation of five acetate molecules . Generally, these compounds have a methyl group at C-2 and are oxygenated at C-5 and C-7 . Pentaketide Chromone Synthase (PCS) is a key enzyme in this process, catalyzing the formation of a pentaketide chromone (5,7-dihydroxy-2-methylchromone) from five-step decarboxylative condensations of malonyl-CoA, followed by Claisen cyclization to form an aromatic ring .

Potential Applications

While specific applications of this compound are not detailed in the search results, the broader research suggests potential uses based on the biological activities of chromone glycosides:

- Drug Development : Chromone glycosides, including this compound, may serve as leads for developing new antiviral, anti-inflammatory, and antitumor drugs .

- Neuroprotective Agents: C-glucosylflavones have shown potential as neuroprotective agents . For example, a p-morpholinyl C-glucosylflavone (compound 37 ) did not show cytotoxicity towards HepG2 and Caco-2 cells at 100 μM, indicating it as a potential lead structure for further development against Alzheimer's disease (AD) .

- Antioxidant Applications : Some chromones exhibit antioxidant activity . For instance, (2′S)-2-(2-Acetoxypropyl)-7-hydroxy-5-methylchromone inhibits cupric cation-induced LDL and HDL oxidation .

- Antimicrobial Applications : Certain chromones possess antibacterial activity . 2-(2′R-Hydroxypropyl)-5-methyl-7-hydroxychromone (lawsozaheer) demonstrates antibacterial activity against S. aureus .

作用机制

The mechanism by which 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone exerts its effects involves its interaction with molecular targets and pathways. The compound may modulate signaling pathways, inhibit enzymes, or act as an antioxidant, contributing to its biological activities.

相似化合物的比较

Key Properties:

Comparison with Similar Chromone Derivatives

Chromones are a class of heterocyclic compounds with diverse biological activities. Below is a comparative analysis of structurally and functionally related chromones:

Table 1: Structural and Functional Comparison of Chromone Derivatives

Research Findings and Implications

- Therapeutic Potential: The target compound’s dual anticoagulant and antidiabetic activities make it a candidate for multifunctional drug development .

- Structure-Activity Relationship (SAR) : Alkyl side chains (e.g., 1-methylpropyl) and glycosylation are critical for target specificity.

生物活性

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a flavonoid compound derived from natural sources, particularly from the herb Polygonum jucundum. This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Neuroprotective Effects

Research indicates that this compound possesses significant neuroprotective properties. In studies involving SH-SY5Y human neuroblastoma cells, this compound demonstrated the ability to mitigate oxidative stress-induced cell death. Specifically, it was shown to protect against hydrogen peroxide (H₂O₂)-induced cytotoxicity, which is a common model for studying oxidative damage in neuronal cells. The compound's effectiveness was evaluated using the MTT assay, where it significantly improved cell viability compared to untreated controls .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in various studies. It effectively scavenges free radicals and reduces oxidative stress markers, contributing to cellular protection against oxidative damage. The presence of hydroxyl groups in its structure is believed to enhance its antioxidant capabilities, similar to other flavonoids .

Anti-inflammatory Properties

This compound has also been reported to exhibit anti-inflammatory effects. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines. This activity is crucial for conditions characterized by chronic inflammation and could have therapeutic implications for diseases such as arthritis and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, indicating its potential use in developing natural antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Significance |

|---|---|

| Hydroxyl groups (5, 7) | Contribute to antioxidant and neuroprotective activities |

| Glucosyl moiety (C-8) | Enhances solubility and bioavailability |

| 1-Methylpropyl group | Influences lipophilicity and interaction with biological membranes |

The presence of hydroxyl groups is crucial for the antioxidant activity, while the glucosyl group aids in enhancing the compound's solubility in biological systems, potentially increasing its therapeutic efficacy .

Study on Neuroprotection

In a study aimed at evaluating neuroprotective effects against amyloid-beta (Aβ) toxicity, this compound was tested alongside other flavonoids. Results indicated that this compound significantly reduced Aβ-induced cytotoxicity in neuronal cells, demonstrating its potential as a therapeutic agent in Alzheimer's disease models .

Antioxidant Screening

Another research effort focused on assessing the antioxidant capacity of this compound through various assays such as DPPH radical scavenging and ABTS assays. The results showed that it effectively scavenged free radicals and exhibited a strong correlation between its structure and antioxidant activity .

常见问题

Q. What chromatographic methods are recommended for isolating 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone from natural sources?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) is commonly employed. Optimization using factorial design can enhance resolution by adjusting parameters like flow rate and column temperature . Preparative thin-layer chromatography (PTLC) may also be used for preliminary purification, followed by NMR validation of fractions .

Q. How can the stereochemical configuration of the 1-methylpropyl substituent be confirmed?

X-ray crystallography is the gold standard for resolving stereochemistry. If crystals are unavailable, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximity between protons on the substituent and the chromone core. Computational methods (e.g., density functional theory) can further predict stable conformers for comparison with experimental data .

Q. What spectroscopic techniques are critical for structural characterization?

- UV-Vis : Identify chromone-specific absorption bands (e.g., ~250 nm for the conjugated system).

- HR-MS : Confirm molecular formula via exact mass (e.g., [M+H]⁺ or [M−H]⁻ ions).

- ²D-NMR (HSQC, HMBC) : Assign proton-carbon correlations, particularly for glycosidic linkages and substituent positions .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be reconciled in mechanistic studies?

Design dose-response experiments with redox-sensitive probes (e.g., DCFH-DA for ROS detection) across physiological pH ranges. Use inhibitors like catalase or superoxide dismutase to isolate specific pathways. Cross-validate findings with computational models (e.g., molecular docking to predict interactions with redox enzymes like NADPH oxidase) .

Q. What experimental strategies mitigate interference from co-occurring phenolics in bioassays?

Employ solid-phase extraction (SPE) with mixed-mode sorbents to selectively isolate the target compound. Validate purity via LC-MS/MS before bioactivity assays. For cell-based studies, use CRISPR-edited cell lines lacking endogenous phenolic-metabolizing enzymes (e.g., CYP450 isoforms) to reduce confounding effects .

Q. How can quantum chemical calculations optimize synthetic routes for derivatives?

Use density functional theory (DFT) to model reaction pathways, focusing on transition states for glycosylation or alkylation steps. Pair this with high-throughput screening of catalysts (e.g., Lewis acids for regioselective substitutions) and DOE (design of experiments) to minimize side products .

Q. What statistical approaches resolve discrepancies in reported LogP values?

Apply multivariate regression to assess variables like solvent polarity, temperature, and measurement techniques (e.g., shake-flask vs. HPLC-derived LogP). Cross-reference with in silico predictions (e.g., XLogP3 or AlogPS) to identify outliers. Validate using standardized OECD guidelines for partition coefficient determination .

Q. How can network pharmacology elucidate multi-target mechanisms of action?

Integrate transcriptomic data (e.g., RNA-seq from treated cell lines) with protein-protein interaction networks to identify hub targets (e.g., NF-κB or MAPK pathways). Validate via siRNA knockdown or co-immunoprecipitation assays. Use cheminformatics tools like SwissTargetPrediction to map compound-target associations .

Methodological Considerations

- Contradiction Analysis : When reproducibility issues arise, systematically vary experimental conditions (e.g., solvent, pH) and employ orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).

- Data Validation : Use internal standards (e.g, stable isotope-labeled analogs) in LC-MS workflows to control for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。